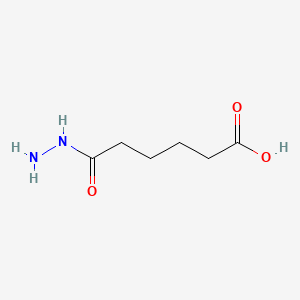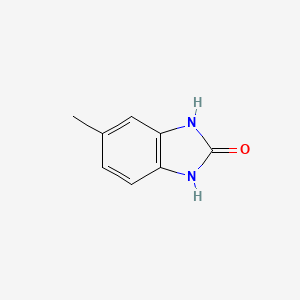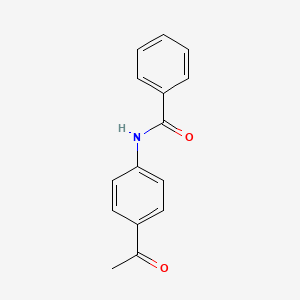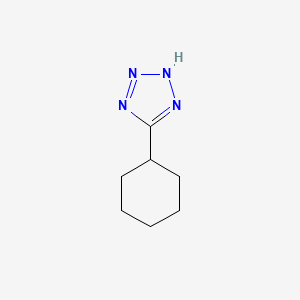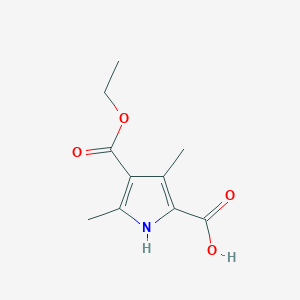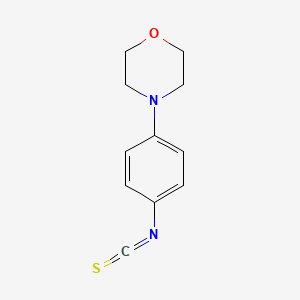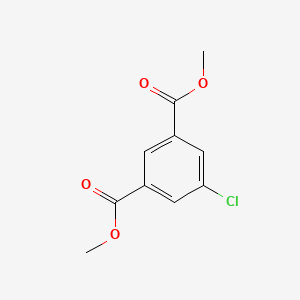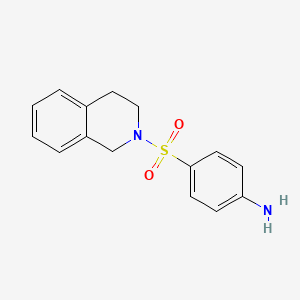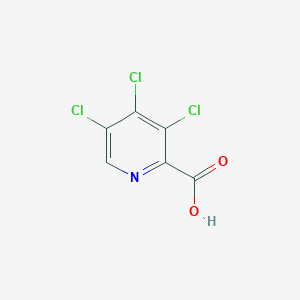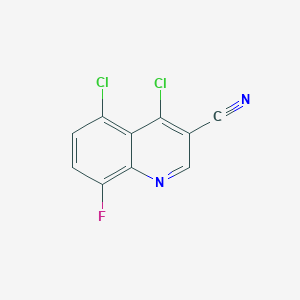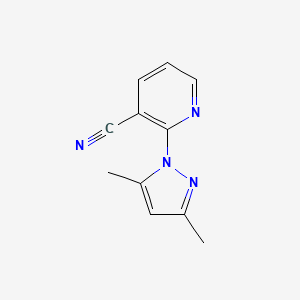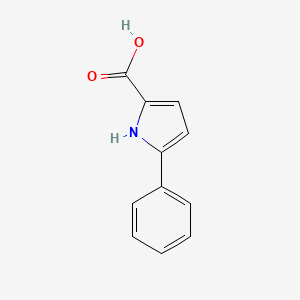
Acide 5-phényl-1H-pyrrole-2-carboxylique
Vue d'ensemble
Description
5-Phenyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C11H9NO2 . It has a molecular weight of 187.19 g/mol . The IUPAC name for this compound is 5-phenyl-1H-pyrrole-2-carboxylic acid .
Synthesis Analysis
The synthesis of pyrrole derivatives, including 5-Phenyl-1H-pyrrole-2-carboxylic acid, can be achieved through various methods. One such method involves the reaction of 1H-pyrrole, 2-acetyl-1H-pyrrole, and 1-methyl-1H-pyrrole with carbon tetrachloride and aliphatic alcohols in the presence of iron-containing catalysts . Another method involves the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .Molecular Structure Analysis
The molecular structure of 5-Phenyl-1H-pyrrole-2-carboxylic acid consists of a pyrrole ring attached to a phenyl group at the 5-position and a carboxylic acid group at the 2-position . The InChI code for this compound is 1S/C11H9NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) .Physical And Chemical Properties Analysis
5-Phenyl-1H-pyrrole-2-carboxylic acid has a molecular weight of 187.19 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . Its XLogP3-AA value, which is a measure of its lipophilicity, is 2.2 . The exact mass and monoisotopic mass of this compound are 187.063328530 g/mol .Applications De Recherche Scientifique
Synthèse d'agents thérapeutiques
Les dérivés du pyrrole, y compris l'acide 5-phényl-1H-pyrrole-2-carboxylique, sont utilisés dans la synthèse d'une large gamme de composés à activité thérapeutique. Il s'agit notamment des fongicides, des antibiotiques, des anti-inflammatoires, des médicaments hypolipémiants et des agents antitumoraux .
Chimie supramoléculaire
Des études utilisant la diffraction des rayons X, la spectroscopie IR et la chimie quantique ont détaillé les structures moléculaires et supramoléculaires des dérivés de l'this compound. Ces recherches contribuent à la compréhension de la formation de structures supramoléculaires et cristallines .
Dérivés d'origine naturelle
Les dérivés de la pyrrole-2-carboxaldéhyde (Py-2-C), qui partagent une structure similaire à celle de l'this compound, ont été isolés à partir de diverses sources naturelles. Ces dérivés sont importants pour les activités physiologiques et comme marqueurs moléculaires pour des affections comme le diabète .
Orientations Futures
The future directions for the study and application of 5-Phenyl-1H-pyrrole-2-carboxylic acid could involve further exploration of its synthesis methods, chemical reactions, and biological activities . The development of novel pyrrole derivatives and the investigation of their potential applications in various fields such as medicinal chemistry could also be areas of future research .
Propriétés
IUPAC Name |
5-phenyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQVNAGNEONSTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20984994 | |
| Record name | 5-Phenyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20984994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6636-06-2 | |
| Record name | 6636-06-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20984994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the derivatives of 5-Phenyl-1H-pyrrole-2-carboxylic acid amide interact with their targets, and what are the downstream effects?
A1: The research primarily focuses on the binding affinity of these derivatives to specific proteins: peroxiredoxin 5 in Candida albicans and the main protease of COVID-19. [] Using docking studies, the researchers found that the derivatives demonstrated a strong fit within the active sites of these target proteins. [] This binding interaction suggests a potential inhibitory effect on these proteins. Inhibiting peroxiredoxin 5 in Candida albicans could disrupt the fungal defense mechanisms against oxidative stress, potentially leading to growth inhibition or cell death. [] Similarly, inhibiting the COVID-19 main protease could interfere with viral replication. []
Q2: Can you explain the structure-activity relationship (SAR) observed in the study and its implications?
A2: While the study doesn't delve deeply into systematic SAR analysis, it highlights that the variations in the derivatives' structures, specifically the presence of pyrrolo[1,2-d][1,2,4]triazine and pyrrolo[1,2-a]pyrazine moieties, influence their binding affinity to the target proteins. [] This finding suggests that further modifications to the 5-phenyl-1H-pyrrole-2-carboxylic acid amide scaffold could potentially enhance target specificity and improve antimicrobial activity. Further research exploring various substituents and their impact on binding affinity and antimicrobial activity is crucial to establish a comprehensive SAR profile.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
